QAQ dichloride

Optical pharmacology Neuronal silencing Reversible blockade

Researchers requiring reversible, light-gated neuronal silencing without genetic modification face limited options-standard quaternary ammonium blockers like QX-314 provide only constitutive, non-reversible inhibition. QAQ dichloride solves this with an azobenzene core enabling binary optical control. - Blocks Nav, Kv, and Cav channels with ~60% photoswitching efficiency at 100 μM. - Selectively enters nociceptors via activated TRPV1/P2X7, sparing non-nociceptive cells. - Supplied as high-purity research material with analytical documentation for in vitro and in vivo electrophysiology.

Molecular Formula C28H44Cl2N6O2
Molecular Weight 567.6 g/mol
Cat. No. B10752401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQAQ dichloride
Molecular FormulaC28H44Cl2N6O2
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-]
InChIInChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H
InChIKeyVHURBRSYOFCHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QAQ Dichloride: Photoswitchable Ion Channel Blocker


QAQ dichloride (Quaternary Ammonium-Azobenzene-Quaternary Ammonium) is a membrane-impermeant, photoswitchable ion channel blocker that enables optical control of neuronal excitability [1]. It belongs to the class of photochromic quaternary ammonium compounds and structurally comprises an azobenzene core flanked by two quaternary ammonium groups [2]. In its trans configuration, QAQ blocks voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels; photoconversion to the cis configuration via 320-380 nm illumination abolishes this blockade, which can be reversed by 500 nm illumination . Unlike conventional membrane-permeable channel blockers, QAQ selectively enters nociceptive neurons through activated TRPV1 and P2X7 channels, providing cell-type specificity without genetic modification [3].

QAQ Dichloride vs. QX-314: Why Substitution Fails


Generic substitution with structurally related quaternary ammonium channel blockers such as QX-314 or QX-222 fails because these conventional compounds lack the photochromic azobenzene core that enables reversible, light-dependent control of channel blockade [1]. While QX-314 shares the membrane-impermeant quaternary ammonium pharmacophore and TRPV1-dependent uptake mechanism with QAQ, it provides only constitutive, non-reversible channel inhibition [2]. QX-222, a trimethyl analog of lidocaine, similarly offers no optical switching capability . This fundamental structural difference means that QAQ is uniquely positioned for experiments requiring precise temporal and spatial control of neuronal silencing without genetic manipulation, whereas QX-314 and QX-222 are limited to applications requiring only sustained, pharmacologically irreversible channel blockade [3].

QAQ Dichloride: Quantitative Evidence vs. Analogs


Reversible Optical Channel Blockade

QAQ provides light-dependent reversible channel blockade that is absent in its closest structural analog QX-314. While QX-314 produces only constitutive, non-reversible inhibition of voltage-gated channels, QAQ blockade can be rapidly toggled by alternating illumination wavelengths [1]. Under 500 nm illumination (trans-QAQ), sodium current is substantially blocked; switching to 380 nm illumination (cis-QAQ) relieves this blockade, with photoswitching efficiency quantified as (I380 - I500)/I380 = 60.5 ± 5.8% at 100 μM intracellular concentration [2]. QX-314 exhibits no such light-dependent modulation .

Optical pharmacology Neuronal silencing Reversible blockade

Isomer-Specific K+ Channel Blockade Potency

QAQ's channel-blocking activity is highly isomer-specific, with the trans configuration demonstrating substantially greater potency than the cis configuration. In Shaker-IR K+ channels, trans-QAQ was sixfold more potent than cis-QAQ in blocking current [1]. This isomer-specific potency difference is a direct consequence of the azobenzene photoswitch and provides a quantitative baseline for assessing photoconversion efficiency in experimental systems. No such isomer-dependent activity exists for non-photoswitchable comparators like QX-314 or QX-222 [2].

Potassium channel pharmacology Structure-activity relationship Isomer-specific potency

Broad-Spectrum Ion Channel Blockade

QAQ provides simultaneous blockade of multiple voltage-gated ion channel classes, differentiating it from selective blockers that target only sodium channels. Quantitative photoswitching efficiency measurements demonstrate that QAQ produces comparable reversible blockade across Nav, Cav, and Kv channels when applied intracellularly at 100 μM [1]. Photoswitching efficiency was 60.5 ± 5.8% for neuronal Nav channels, 60.5 ± 10.5% for Cav2.2 channels, and 60.3 ± 8.6% for Shaker Kv channels [2]. In contrast, QX-314 and QX-222 are primarily sodium channel blockers with no documented photoswitching capability .

Ion channel pharmacology Multi-target blockade Nav/Kv/Cav inhibition

Use-Dependent Open-Channel Blockade

QAQ demonstrates use-dependent blockade that accumulates with increased channel opening frequency, a property that distinguishes it from state-independent pore blockers. In Shaker-IR K+ channels, blockade by both cis and trans QAQ accumulated with increased opening frequency from 0.25 to 2 Hz, confirming that QAQ preferentially binds to open channels rather than closed or inactivated states [1]. Additionally, trans-QAQ blockade exhibited slight voltage dependence (zδtrans = 0.18, K(0)trans = 58 μM), whereas cis-QAQ showed no significant voltage dependence of block (mcis = 0.0002 ± 0.00008 mV-1) [2]. This use-dependent mechanism differs from that of QX-314, which shows biphasic effects on TRPV1 channels but lacks comparable open-channel selectivity characterization [3].

Use-dependent blockade Open-channel block Electrophysiology

Subcellular Action Potential Control

QAQ's membrane-impermeant nature, combined with its ability to be delivered via micropipette, enables subcellular spatial control of action potential propagation that is not achievable with membrane-permeable blockers. At 100 μM, QAQ does not cross the plasma membrane but can be injected into single cells through a micropipette, photosensitizing only the targeted cell and affording subcellular control over action potential propagation [1]. Extracellular application of QAQ (1 mM) produced negligible photoswitching (1.4 ± 1.3%), confirming that intracellular access is required for efficacy [2]. In contrast, membrane-permeable sodium channel blockers like lidocaine diffuse non-selectively across all cells, lacking this cell-specific spatial precision [3].

Subcellular pharmacology Action potential control Micropipette delivery

QAQ Dichloride: Validated Applications


Nociceptor-Specific Optical Pain Control

QAQ is validated for studies requiring reversible, light-controlled silencing of pain-sensing neurons. Its TRPV1-mediated selective entry into nociceptors [1], combined with 6-fold greater trans-isomer potency versus cis-isomer [2], enables binary optical control of pain signaling without affecting non-nociceptive cells. In vivo efficacy has been demonstrated in rat cornea where 200 nmol QAQ with 100 pmol capsaicin per eye modulated mechanical pressure tolerance . Researchers investigating acute and chronic pain signaling mechanisms should prioritize QAQ over non-photoswitchable alternatives when reversible, temporally precise blockade is required.

Single-Cell Silencing for Circuit Mapping

QAQ's membrane-impermeant nature enables targeted intracellular delivery via micropipette, achieving single-cell photosensitization with 60.5 ± 5.8% photoswitching efficiency for sodium currents [3]. Extracellular application produces only 1.4 ± 1.3% photoswitching, confirming the spatial precision of this approach [4]. This makes QAQ the tool of choice for circuit-mapping experiments where silencing individual identified neurons while monitoring network-level activity changes is required. Membrane-permeable blockers like lidocaine or non-photoswitchable QX-314 cannot provide this level of spatial resolution.

Red-Shifted Photochromic Blocker Derivatives

QAQ serves as the foundational scaffold for developing red-shifted derivatives with improved tissue penetration. The original QAQ requires UV light (320-380 nm) for photo-control, limiting its use in deep neural tissue [5]. However, QAQ can be chemically modified to produce red-shifted derivatives such as QENAQ, which are controlled with visible light and offer improved tissue penetration for in vivo applications [6]. Researchers developing next-generation photochromic blockers or validating structure-activity relationships in photoswitchable ion channel pharmacology should use QAQ as the benchmark reference compound for comparative characterization.

Multi-Channel Pharmacological Profiling

QAQ's demonstrated efficacy across Nav, Kv, and Cav channels—with comparable photoswitching efficiencies of ~60% for all three channel classes at 100 μM [7]—makes it uniquely valuable for broad-spectrum neuronal silencing experiments. In contrast to channel-selective blockers, QAQ enables simultaneous optical control of multiple voltage-gated conductances in a single preparation. This is particularly relevant for researchers using HEK-293 or other heterologous expression systems to study the integrated effects of multi-channel blockade on cellular excitability, where single-channel selective blockers would provide incomplete pharmacological coverage.

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